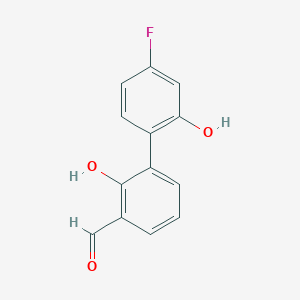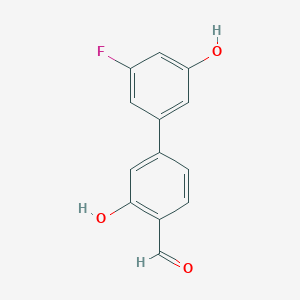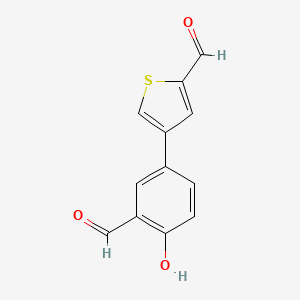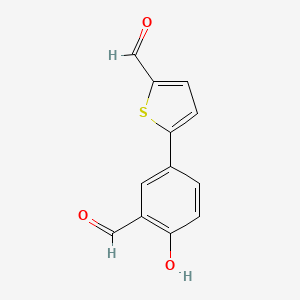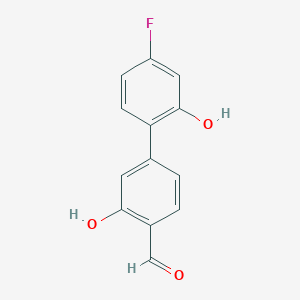
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol (5-F2HFP) is a compound that has recently been studied for its potential applications in scientific research. It is a phenol derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for laboratory experiments.
Applications De Recherche Scientifique
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have a range of applications in scientific research. It has been used in studies investigating the role of the transcription factor NF-κB in the regulation of inflammation, as well as in studies looking at the effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% on the growth of cancer cells. It has also been used in studies looking at the effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% on the expression of certain genes, as well as its role in modulating the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is thought to act by binding to the transcription factor NF-κB, which plays an important role in the regulation of inflammation. This binding of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% to NF-κB is thought to lead to the inhibition of NF-κB-mediated gene expression, which can then lead to the suppression of inflammation.
Biochemical and Physiological Effects
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the expression of certain genes, as well as modulate the activity of certain enzymes. It has also been found to have anti-inflammatory properties, as well as anti-cancer properties. In addition, 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have the ability to bind to the transcription factor NF-κB and inhibit NF-κB-mediated gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is easy to synthesize and is available in high purity (95%). It is also relatively stable, making it suitable for long-term storage. In addition, it has a range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
However, there are some limitations to the use of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, it is not yet known if it has any potential side effects or toxicity.
Orientations Futures
There are a number of potential future directions for research on 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Further research is needed to understand the mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% and its effects on gene expression and enzyme activity. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Finally, further research is needed to explore the potential applications of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in the treatment of diseases such as cancer and inflammation.
Méthodes De Synthèse
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% can be synthesized using a two-step method that involves the reaction of 4-fluoro-2-hydroxybenzaldehyde and formic acid in the presence of a palladium catalyst. The first step involves the formation of an aryl-formyl intermediate, which is then followed by a cyclization reaction to yield 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-4-11(13(17)6-10)8-1-2-9(7-15)12(16)5-8/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDMAWAMAUCBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685107 | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261892-04-9 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-2′,3-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










